molecular formula C17H20N2O3 B5447251 N-(3,4-DIMETHOXYPHENYL)-N'-PHENETHYLUREA

N-(3,4-DIMETHOXYPHENYL)-N'-PHENETHYLUREA

Cat. No.: B5447251
M. Wt: 300.35 g/mol
InChI Key: YQUCVBQUYFZWOQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N'-phenethylurea is a urea derivative characterized by a 3,4-dimethoxyphenyl group attached to one nitrogen atom and a phenethyl group (benzene ring linked via an ethyl chain) to the other. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.36 g/mol (calculated from ). This compound is identified by multiple synonyms, including 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-phenylurea and 67616-08-4 (CAS RN) .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-9-8-14(12-16(15)22-2)19-17(20)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUCVBQUYFZWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 3,4-dimethoxyaniline with phenethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of N-(3,4-DIMETHOXYPHENYL)-N’-PHENETHYLUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Urea derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of N-(3,4-dimethoxyphenyl)-N'-phenethylurea and structurally related compounds:

Structural and Functional Comparisons

Key Research Findings

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which enhance solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) compared to electron-withdrawing groups like chlorine in diuron or linuron .
  • Diuron and linuron leverage 3,4-dichlorophenyl substituents for strong herbicide activity due to increased lipophilicity and inhibition of photosynthetic electron transport .

Thiourea vs. Urea Backbone :

  • Replacing the urea oxygen with sulfur (as in N-(3,4-dimethoxyphenyl)-N'-(2-methylbenzoyl)thiourea) increases metal-binding affinity but reduces hydrogen-bonding capacity, altering applications from bioactivity to coordination chemistry .

Agrochemical Potential: The compound from (N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea) combines chloro and methoxy groups, suggesting dual herbicidal and growth-regulatory effects, though its activity profile remains under investigation .

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility relative to chlorinated analogs, which are more lipophilic and persistent in environmental matrices .
  • Stability : Thiourea derivatives (e.g., ) are prone to oxidation compared to urea analogs, limiting their use in oxidative environments.

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